molecular formula C25H28ClNO3 B11158994 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B11158994
M. Wt: 425.9 g/mol
InChI Key: PSQOCDMLJRKTTP-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its core 2H-chromen-2-one structure is modified at positions 3 (benzyl), 6 (chloro), 7 (hydroxy), 8 [(2-ethylpiperidinyl)methyl], and 4 (methyl). The piperidinylmethyl group at position 8 introduces nitrogen-containing heterocyclic functionality, which may enhance bioavailability or target-specific interactions.

Properties

Molecular Formula

C25H28ClNO3

Molecular Weight

425.9 g/mol

IUPAC Name

3-benzyl-6-chloro-8-[(2-ethylpiperidin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C25H28ClNO3/c1-3-18-11-7-8-12-27(18)15-21-23(28)22(26)14-19-16(2)20(25(29)30-24(19)21)13-17-9-5-4-6-10-17/h4-6,9-10,14,18,28H,3,7-8,11-13,15H2,1-2H3

InChI Key

PSQOCDMLJRKTTP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1CC2=C3C(=CC(=C2O)Cl)C(=C(C(=O)O3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The chloro substituent can be introduced through a chlorination reaction using thionyl chloride or phosphorus pentachloride.

    Piperidinylmethyl Group Addition: The piperidinylmethyl group can be added through a nucleophilic substitution reaction using 2-ethylpiperidine and a suitable leaving group.

    Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols

    Catalysts: Palladium catalysts for coupling reactions

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of substituted derivatives with various functional groups

    Coupling: Formation of biaryl compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position is critical for modulating activity. Key analogs include:

Compound Name Position 8 Substituent Molecular Formula Key Findings Reference
Target Compound (2-Ethylpiperidinyl)methyl C24H27ClN2O3 Structural complexity suggests potential CNS or antimicrobial activity.
6-Chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one (4-Ethylpiperazinyl)methyl C17H21ClN2O3 Piperazine ring may enhance solubility; no explicit activity data reported.
8-[(4-Chlorophenyl)sulfonyl]-7-hydroxy-4-methyl-2H-chromen-2-one (CSHMC) (4-Chlorophenyl)sulfonyl C16H11ClO5S Significant antitubercular activity (20 mg/kg) comparable to isoniazid.
  • Key Insight : Replacing the piperidinylmethyl group with a sulfonyl moiety (CSHMC) retains antitubercular efficacy but alters pharmacokinetics. Piperazinyl analogs (e.g., C17H21ClN2O3) may exhibit improved solubility due to the piperazine ring’s polarity .

Variations at Position 6

The 6-chloro substituent in the target compound contrasts with amino or nitro groups in analogs:

Compound Name Position 6 Substituent Molecular Formula Key Findings Reference
6-Amino-7-hydroxy-4-methylcoumarin Amino C10H9NO3 Intermediate for reductive amination; used to synthesize bioactive derivatives.
6-(4-Chloro-3-nitrobenzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one (4-Chloro-3-nitrobenzyl)amino C17H14ClN3O5 Nitro groups may confer redox activity; moderate yields (77%).
  • Key Insight: Chlorine at position 6 (target compound) likely enhances electron-withdrawing effects and stability compared to amino/nitro groups, which may influence metabolic resistance .

Piperidine/Piperazine Derivatives

Piperidine and piperazine rings are common in medicinal chemistry:

Compound Name Heterocycle Potential Impact Reference
Target Compound 2-Ethylpiperidine Lipophilicity may enhance blood-brain barrier penetration.
6-Chloro-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one 4-Ethylpiperazine Increased solubility due to piperazine’s basic nitrogen.
3-(1,3-Benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one 2-Ethylpiperidine Benzothiazole adds aromaticity; activity uncharacterized.
  • Key Insight : Piperidine derivatives (target compound) may favor CNS targets, while piperazine analogs could improve aqueous solubility for systemic applications .

Biological Activity

The compound 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one is a member of the coumarin family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24ClN1O3\text{C}_{20}\text{H}_{24}\text{Cl}\text{N}_{1}\text{O}_{3}

This structure includes a coumarin backbone with various substituents that influence its biological properties.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential therapeutic applications. The following sections detail its anticancer activity, mechanisms of action, and comparative studies with other compounds.

Anticancer Activity

Research has demonstrated that derivatives of coumarins exhibit significant anticancer properties. In vitro studies have shown that 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one can inhibit the growth of various cancer cell lines.

Case Studies and Findings

  • Menasinakai et al. (2022) reported that similar coumarin derivatives exhibited IC50 values indicating effective cytotoxicity against human prostate cancer cell lines (PC3 and DU145). The compound showed a dose-dependent reduction in cell viability, particularly at concentrations ranging from 31.5 to 500 µg/ml .
    Concentration (µg/ml)PC3 Cell Viability (%)DU145 Cell Viability (%)
    31.592.2081.94
    62.575.6065.73
    12572.2556.17
    25060.1249.23
    5004840
  • Mechanisms of Action : The cytotoxic effects are believed to arise from the induction of apoptosis and cell cycle arrest, particularly in the G0/G1 phase . The compound's ability to cause chromatin condensation and DNA damage was also noted.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the coumarin structure significantly affect biological activity. For instance:

  • The presence of halogen substitutions enhances cytotoxicity.
  • Alkyl chain variations in the piperidine moiety influence the binding affinity to cancer cell receptors.

Comparative Analysis

A comparison with other coumarin derivatives reveals that while many exhibit anticancer properties, 3-benzyl-6-chloro-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one shows enhanced potency due to its unique structural features.

Compound NameIC50 (µg/ml) PC3IC50 (µg/ml) DU145
3-benzyl... 40.1 ± 7.998.14 ± 48.3
Other Coumarin Derivative A32.01 ± 3.235.22 ± 1.9
Other Coumarin Derivative BHigher than aboveHigher than above

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